ERD-308

説明

特性

IUPAC Name |

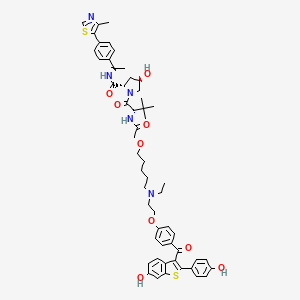

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ERD-308: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent, preclinical proteolysis-targeting chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive overview of the mechanism of action of this compound in estrogen receptor-positive (ER+) breast cancer, detailing its molecular interactions, cellular effects, and the downstream consequences of ERα degradation. It includes a summary of key quantitative data, detailed experimental methodologies from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.

Introduction: Targeting ERα with PROTAC Technology

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases.[1][2] The growth and proliferation of these cancers are driven by the steroid hormone receptor, ERα, which acts as a ligand-activated transcription factor.[1] Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ERα signaling.[3] However, acquired resistance to these therapies remains a significant clinical challenge, often driven by mutations in the ESR1 gene or the activation of bypass signaling pathways.[3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a PROTAC that specifically targets ERα for degradation. It consists of a derivative of raloxifene, a selective estrogen receptor modulator, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By inducing the degradation of ERα, this compound offers a distinct and potentially more effective mechanism to antagonize ER signaling compared to traditional inhibitors and SERDs like fulvestrant.

Core Mechanism of Action

The primary mechanism of action of this compound is the VHL-mediated ubiquitination and subsequent proteasomal degradation of ERα. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex (ERα-ERD-308-VHL).

-

Ubiquitination: The formation of this complex brings ERα into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to lysine residues on the ERα protein.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cell.

-

Inhibition of Downstream Signaling: The degradation of ERα prevents its transcriptional activity, leading to the downregulation of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.

This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, contributing to its high potency.

Quantitative Efficacy Data

Preclinical studies have demonstrated the high potency of this compound in ER+ breast cancer cell lines. The following tables summarize the key quantitative data from these studies.

| Cell Line | DC50 (nM) | Dmax (>95% Degradation at nM) | Reference(s) |

| MCF-7 | 0.17 | 5 | |

| T47D | 0.43 | 5 |

-

DC50: Concentration of the drug that causes 50% degradation of the target protein.

-

Dmax: Maximum degradation of the target protein.

| Cell Line | IC50 (nM) | Reference(s) |

| MCF-7 | 0.77 |

-

IC50: Concentration of the drug that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of this compound's action, from ternary complex formation to the downstream effects on gene transcription and cell proliferation.

Caption: this compound hijacks the VHL E3 ligase to induce ubiquitination and proteasomal degradation of ERα.

Experimental Workflow for Determining Protein Degradation

The following diagram outlines a typical workflow used to quantify the degradation of ERα induced by this compound.

Caption: Workflow for quantifying ERα degradation via Western blotting.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the primary literature for this compound.

Cell Culture

-

Cell Lines: MCF-7 and T47D human breast cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ERα Degradation

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as β-actin or GAPDH, is also probed on the same membrane.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ERα levels are normalized to the loading control.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay Procedure (MTT):

-

MTT reagent is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Assay Procedure (CellTiter-Glo):

-

CellTiter-Glo reagent is added to each well.

-

The plate is incubated for 10 minutes at room temperature.

-

Luminescence is measured using a microplate reader.

-

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for ER-Regulated Gene Expression

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle for a specified time. Total RNA is extracted using an RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The expression of ER-regulated genes (e.g., PGR, GREB1) is quantified by qRT-PCR using SYBR Green master mix and gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Potential Resistance Mechanisms

While this compound has not been clinically evaluated, potential mechanisms of resistance to ER-targeting PROTACs can be extrapolated from preclinical studies of similar agents:

-

Loss or Downregulation of ERα: The most direct mechanism of resistance is the loss of the target protein, ERα.

-

Mutations in the E3 Ligase: Mutations in the VHL E3 ligase could prevent its binding to this compound, thereby abrogating the formation of the ternary complex.

-

Activation of Bypass Signaling Pathways: Upregulation of alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can promote cell survival and proliferation independent of ER signaling.

-

Alterations in the Ubiquitin-Proteasome System: Changes in the expression or function of components of the ubiquitin-proteasome machinery could impair the degradation of ERα.

Clinical Landscape

Currently, there are no publicly disclosed clinical trials for this compound. However, other ER-targeting PROTACs, such as ARV-471 (vepdegestrant), are in clinical development for the treatment of ER+/HER2- advanced or metastatic breast cancer. The progress of these molecules through clinical trials will provide valuable insights into the therapeutic potential and challenges of this drug class.

Conclusion

This compound is a highly potent and effective preclinical PROTAC that induces the degradation of ERα in ER+ breast cancer cells. Its mechanism of action, which relies on hijacking the VHL E3 ligase to trigger proteasomal degradation, offers a promising strategy to overcome some of the limitations of existing endocrine therapies. The quantitative data from in vitro studies highlight its nanomolar potency in degrading ERα and inhibiting cell proliferation. Further preclinical and eventual clinical investigation of this compound and other ER-targeting PROTACs will be crucial in determining their role in the future treatment landscape of ER+ breast cancer.

References

In-Depth Technical Guide to ERD-308: A Potent PROTAC Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the estrogen receptor (ERα). As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data related to this compound. Detailed experimental protocols for the evaluation of this compound's activity are also presented to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a synthetic organic molecule with a complex chemical structure designed to bridge the estrogen receptor and the VHL E3 ligase.

Chemical Name (IUPAC): (2S,4R)-1-((S)-2-(2-((5-(Ethyl(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)amino)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1]

Chemical Formula: C₅₅H₆₅N₅O₉S₂[1]

Molecular Weight: 1004.27 g/mol [1]

2D Chemical Structure:

(A 2D chemical structure image would be presented here in a full whitepaper)

Mechanism of Action: Targeted Degradation of the Estrogen Receptor

This compound functions as a PROTAC, a molecule designed to induce the degradation of a target protein through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the estrogen receptor, this compound, and the VHL E3 ubiquitin ligase.

The key steps in the signaling pathway are as follows:

-

Binding to Estrogen Receptor: The portion of the this compound molecule derived from a selective estrogen receptor modulator (SERM) binds to the estrogen receptor alpha (ERα).

-

Recruitment of VHL E3 Ligase: The other end of the this compound molecule, a VHL ligand, simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex (ERα-ERD-308-VHL).

-

Ubiquitination: The proximity of ERα to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to the elimination of the receptor from the cell.

Caption: Mechanism of this compound mediated degradation of Estrogen Receptor α.

Quantitative Biological Data

The biological activity of this compound has been characterized in ER-positive breast cancer cell lines, demonstrating its high potency in inducing ERα degradation and inhibiting cell proliferation.

| Parameter | Cell Line | Value | Description |

| DC₅₀ | MCF-7 | 0.17 nM | Concentration of this compound that induces 50% degradation of ERα. |

| DC₅₀ | T47D | 0.43 nM | Concentration of this compound that induces 50% degradation of ERα. |

| IC₅₀ | MCF-7 | 0.77 nM | Concentration of this compound that inhibits cell proliferation by 50%. |

Data compiled from multiple sources.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: MCF-7 and T47D human breast adenocarcinoma cells (ER-positive).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis of ERα Degradation

This protocol is designed to quantify the degradation of ERα in response to this compound treatment.

Caption: Workflow for Western Blot analysis of ERα degradation.

-

Cell Seeding: Plate MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) should be included.

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the intensity of the ERα band relative to the loading control using densitometry software. Calculate the percentage of ERα degradation for each treatment condition compared to the vehicle control to determine the DC₅₀ value.

Cell Proliferation Assay (WST-8 Assay)

This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 4 days. Include a vehicle control.

-

Assay Procedure:

-

After the treatment period, add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for ER-Regulated Gene Expression

This protocol is used to assess the effect of this compound-mediated ERα degradation on the transcription of downstream target genes, such as pS2 (TFF1) and GREB1.

-

Cell Treatment: Treat MCF-7 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for pS2, GREB1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative mRNA expression levels of pS2 and GREB1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a highly potent PROTAC that effectively induces the degradation of ERα in breast cancer cells. Its nanomolar efficacy in both degrading the target protein and inhibiting cell proliferation highlights its potential as a therapeutic agent for ER-positive breast cancers. The detailed protocols provided in this guide are intended to support further investigation into the biological activities and therapeutic applications of this compound.

References

ERD-308 PROTAC: A Technical Guide to Design, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of ERD-308, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor alpha (ERα). This compound represents a significant advancement in the development of therapeutics for ER-positive breast cancer.

Design Rationale and Mechanism of Action

This compound is a heterobifunctional molecule engineered to simultaneously bind to ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] The design of this compound incorporates three key components:

-

A high-affinity ligand for ERα: A derivative of raloxifene, a selective estrogen receptor modulator (SERM), serves as the warhead that specifically targets ERα.[1][3]

-

A recruiter of the E3 ubiquitin ligase: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, hijacking the cell's natural protein disposal machinery.

-

A flexible linker: A polyethylene glycol (PEG)-based linker connects the ERα ligand and the VHL ligand. The linker's length and composition are optimized to facilitate the formation of a stable ternary complex between ERα, this compound, and VHL, which is crucial for efficient ubiquitination.

The mechanism of action involves the this compound-mediated formation of this ternary complex, leading to the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

Figure 1. Mechanism of action of this compound.

Quantitative Biological Activity

This compound has demonstrated exceptional potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: ERα Degradation Activity

| Cell Line | DC50 (nM) | Maximum Degradation (%) |

| MCF-7 | 0.17 | >95% at 5 nM |

| T47D | 0.43 | >95% at 5 nM |

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity

| Cell Line | IC50 (nM) |

| MCF-7 | 0.77 |

IC50: Concentration required to inhibit 50% of cell proliferation.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the separate synthesis of the ERα ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is described in the primary literature. A generalized workflow is presented below.

Figure 2. Generalized synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blotting for ERα Degradation

This protocol is used to determine the extent of ERα degradation in breast cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of breast cancer cells.

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 5 days).

-

-

Viability Measurement:

-

Add a cell viability reagent such as CellTiter-Glo® or MTS reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to assess the impact of ERα degradation by this compound on the transcription of ER-regulated genes.

-

Cell Treatment and RNA Extraction:

-

Treat MCF-7 cells with this compound or vehicle control as described for the Western blot experiment.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based detection.

-

Use primers specific for ER-regulated genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects [mdpi.com]

- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

ERD-308: A Technical Guide to a Potent Estrogen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis targeting chimera (PROTAC) designed for the targeted degradation of the estrogen receptor (ERα). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers studying estrogen receptor biology and for professionals engaged in the development of novel therapeutics for ER-positive cancers.

Introduction

The estrogen receptor, particularly ERα, is a well-validated therapeutic target in a significant portion of breast cancers.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). However, the emergence of resistance to these agents necessitates the development of novel therapeutic strategies. Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery that leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.

This compound is a heterobifunctional molecule that consists of a ligand that binds to the estrogen receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[2] This dual binding brings the ERα protein into close proximity with the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome. This catalytic mechanism of action allows for the efficient removal of the target protein at sub-stoichiometric concentrations.

Mechanism of Action

The mechanism of this compound-mediated degradation of the estrogen receptor is a multi-step process that hijacks the cell's endogenous ubiquitin-proteasome system.

As illustrated in Figure 1, the process begins with this compound entering the cell and simultaneously binding to both the estrogen receptor (ERα) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This results in the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the ERα protein. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the estrogen receptor.

Quantitative Data

This compound has demonstrated high potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following tables summarize the key quantitative data for this compound.

| Cell Line | DC50 (nM) |

| MCF-7 | 0.17[3] |

| T47D | 0.43[3] |

| Cell Line | IC50 (nM) |

| MCF-7 | 0.77[4] |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the research by Hu et al. (2019).

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling.

Materials and Methods:

-

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

-

Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of compounds can be performed by flash column chromatography on silica gel.

-

The structure of the final product and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Synthetic Procedure:

The detailed, step-by-step synthesis of this compound is described in the supporting information of the primary literature by Hu, J., et al. (2019) in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the precise reaction conditions, stoichiometry of reagents, and purification methods.

Cell Culture

Cell Lines:

-

MCF-7 (ER-positive human breast adenocarcinoma cell line)

-

T47D (ER-positive human ductal breast epithelial tumor cell line)

Culture Medium:

-

For MCF-7 cells: MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

-

For T47D cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Culture Conditions:

-

Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells should be passaged upon reaching 80-90% confluency.

Western Blotting for ERα Degradation

This protocol is used to determine the extent of ERα degradation following treatment with this compound.

Protocol:

-

Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH). The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the ERα protein level compared to the vehicle control.

Cell Proliferation Assay

This assay is used to evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay kit, such as the WST-8 (CCK-8) assay. Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a powerful chemical probe for studying the biology of the estrogen receptor. Its high potency and demonstrated efficacy in degrading ERα make it a valuable tool for investigating the downstream consequences of ERα depletion in various cellular contexts. Furthermore, the detailed protocols provided in this guide will enable researchers to reliably synthesize and evaluate this compound and similar PROTAC molecules in their own laboratories, thereby facilitating further advancements in the field of targeted protein degradation and the development of novel cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Preclinical Development of ERD-308: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a novel, highly potent proteolysis targeting chimera (PROTAC) designed to induce the degradation of the estrogen receptor (ERα). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Synthesized as a potential therapeutic for ER-positive breast cancer, this compound demonstrates superior efficacy in preclinical models compared to existing selective ER degraders (SERDs).[1][2][3][4][5] This guide details the experimental protocols utilized in its initial characterization and presents key quantitative data in a structured format for clarity and comparison.

Introduction

Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast cancer diagnoses. The estrogen receptor is a validated therapeutic target for these cancers. While endocrine therapies have been a cornerstone of treatment, the development of resistance remains a significant clinical challenge. This compound was developed as a next-generation therapeutic agent that leverages the PROTAC technology to overcome the limitations of existing treatments. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was designed to specifically target ERα for degradation, thereby offering a more complete and sustained inhibition of ER signaling.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule composed of three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between ERα, this compound, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

The Role of ERD-308 in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent and selective small molecule degrader of the Estrogen Receptor Alpha (ERα), a key therapeutic target in ER-positive breast cancer. Unlike traditional inhibitors, this compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of ERα. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in the ubiquitin-proteasome pathway, quantitative efficacy data, and detailed experimental protocols relevant to its characterization.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). E3 ligases are responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

This compound is a synthetic bifunctional molecule, a PROTAC, that hijacks the UPS to selectively target ERα for degradation.[1] It is composed of three key components:

-

A ligand for ERα: This moiety, derived from a raloxifene scaffold, binds specifically to the Estrogen Receptor.[1]

-

A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

-

A flexible linker: This connects the ERα ligand and the VHL ligand, enabling the formation of a ternary complex between ERα and the VHL E3 ligase.

By bringing ERα into close proximity with the VHL E3 ligase, this compound facilitates the polyubiquitination of ERα, marking it for subsequent degradation by the proteasome.[1] This event-driven mechanism of action offers several potential advantages over traditional occupancy-based inhibitors, including the ability to eliminate the target protein entirely and potentially overcome resistance mechanisms.

Mechanism of Action: this compound-Mediated ERα Degradation

The core function of this compound is to induce the formation of a ternary complex between ERα and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of ERα. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ERα protein. This compound, having facilitated this process, is then released and can engage in further cycles of ERα degradation, acting in a catalytic manner.

References

In-Depth Technical Guide: ERD-308 Mediated Degradation of Estrogen Receptor α via VHL E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target protein, interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its effects on downstream signaling. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development in the field of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional small molecule that simultaneously binds to ERα and the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome. By eliminating the ERα protein, this compound offers a distinct and potentially more effective mechanism of action compared to traditional ERα antagonists or selective estrogen receptor modulators (SERMs).

Target Protein: Estrogen Receptor α (ERα) E3 Ligase: von Hippel-Lindau (VHL)

Mechanism of Action

The mechanism of this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

-

Ternary Complex Formation: this compound, with its two distinct warheads, binds to both ERα and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα. This process results in the formation of a polyubiquitin chain on ERα.

-

Proteasomal Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. ERα is unfolded and degraded into small peptides, while this compound is released and can engage in another cycle of degradation.

Quantitative Data

This compound has demonstrated high potency in inducing the degradation of ERα in ER-positive breast cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 | MCF-7 | 0.17 nM | [1][2] |

| T47D | 0.43 nM | [1][2] | |

| IC50 (Cell Proliferation) | MCF-7 | 0.77 nM | [3] |

-

DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.

-

IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of cell proliferation.

Binding affinities (Kd) and kinetic data for the ternary complex formation of this compound have not been publicly disclosed in the reviewed literature. However, the general protocols for obtaining such data using techniques like Surface Plasmon Resonance (SPR) are provided in the experimental protocols section.

Signaling Pathways

ERα is a transcription factor that, upon activation by estrogen, regulates the expression of a wide range of genes involved in cell proliferation, survival, and differentiation. By degrading ERα, this compound effectively shuts down this signaling axis.

Key downstream target genes of ERα that are affected by this compound include:

-

pS2 (TFF1): A marker of estrogen-responsive gene expression.

-

GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): A critical co-regulator of ERα and essential for estrogen-induced breast cancer cell growth.

The degradation of ERα by this compound leads to the downregulation of these and other estrogen-responsive genes, ultimately resulting in the inhibition of tumor cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Culture

-

Cell Lines: MCF-7 and T47D (ERα-positive human breast adenocarcinoma cell lines).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells should be passaged when they reach 80-90% confluency.

Western Blot for ERα Degradation

This protocol is used to quantify the amount of ERα protein in cells following treatment with this compound.

-

Cell Seeding: Plate MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of ERα degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ERα-ERD-308-VHL ternary complex.

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either ERα or VHL conjugated to magnetic or agarose beads. A control IgG should be used in parallel.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ERα, VHL, and other components of the E3 ligase complex. The presence of all three components in the eluate from the specific antibody pull-down (and not the IgG control) confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of ERα induced by this compound.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant ERα, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the VHL E3 ligase complex.

-

Initiate Reaction: Add this compound to the reaction mixture and incubate at 37°C.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-ERα antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERα will indicate a positive result.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the binding affinities and kinetics of this compound to its target protein and E3 ligase, as well as the formation of the ternary complex.

-

Immobilization: Immobilize either purified ERα or the VHL E3 ligase complex onto an SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure the binding of this compound to the immobilized protein, flow different concentrations of this compound over the chip and measure the association and dissociation rates.

-

To measure the binding of the other protein partner to the this compound-bound immobilized protein, first saturate the immobilized protein with this compound and then flow the other protein partner over the chip.

-

-

Ternary Complex Analysis:

-

Immobilize one protein (e.g., VHL).

-

Inject a pre-incubated mixture of this compound and the other protein (ERα) at various concentrations over the chip.

-

Measure the association and dissociation rates to determine the kinetics of ternary complex formation.

-

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

This compound is a highly potent PROTAC that effectively induces the degradation of ERα, a critical target in ER-positive breast cancer. Its mechanism of action, which relies on the recruitment of the VHL E3 ligase and the subsequent proteasomal degradation of ERα, offers a promising therapeutic strategy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of targeted protein degradation and develop novel therapies for hormone-dependent cancers. Further studies to elucidate the detailed kinetics of ternary complex formation and the in vivo efficacy and safety of this compound are warranted.

References

The PROTAC ERD-308: A Technical Guide to its Mechanism and Impact on ERα Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the Estrogen Receptor Alpha (ERα). ERα is a critical driver in the majority of breast cancers, and its targeted degradation represents a promising therapeutic strategy. This document details the mechanism of action of this compound, presents its efficacy data in relevant cancer cell lines, outlines detailed protocols for key experimental assays, and visualizes the complex signaling pathways involved.

Introduction to this compound and PROTAC Technology

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of ERα.[1][2] It is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This tripartite complex formation leads to the polyubiquitination of ERα, marking it for destruction by the 26S proteasome.[4] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.

Quantitative Efficacy of this compound

This compound has demonstrated high potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Description | Citation |

| DC₅₀ | MCF-7 | 0.17 nM | Concentration of this compound that induces 50% degradation of ERα. | |

| DC₅₀ | T47D | 0.43 nM | Concentration of this compound that induces 50% degradation of ERα. | |

| IC₅₀ | MCF-7 | 0.77 nM | Concentration of this compound that inhibits cell proliferation by 50%. |

Mechanism of Action and Downstream Signaling Effects

This compound-mediated degradation of ERα effectively shuts down its downstream signaling pathways, which are crucial for the growth and survival of ER-positive breast cancer cells.

ERα Signaling Pathways

In its active state, ERα, upon binding to estrogen, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. Key downstream target genes include those involved in cell cycle progression, proliferation, and survival, such as PGR (progesterone receptor, also known as pS2) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1). ERα can also engage in non-genomic signaling by interacting with other signaling molecules like PI3K and Src, leading to the activation of pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Impact of this compound on Downstream Signaling

By degrading ERα, this compound prevents both the genomic and non-genomic signaling cascades initiated by this receptor. This leads to a significant reduction in the transcription of ERα target genes, such as pGR and GREB1, and a subsequent inhibition of cell proliferation.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on ERα signaling.

Western Blotting for ERα Degradation

This protocol describes the detection and quantification of ERα protein levels in cell lysates following treatment with this compound.

Materials:

-

MCF-7 or T47D cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of ERα degradation.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-treated control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression

This protocol quantifies the mRNA levels of ERα target genes, such as pS2 and GREB1, to assess the impact of this compound on ERα transcriptional activity.

Materials:

-

MCF-7 cells

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for pS2, GREB1, and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Example):

-

pS2 Forward: 5'-CATCGACGTCCCTCCAGAAGAG-3'

-

pS2 Reverse: 5'-CTCTGGAGGGACGTGGTCATAG-3'

-

GREB1 Forward: 5'-AAGGGAGGCAAAGTTTGAAGAA-3'

-

GREB1 Reverse: 5'-TGGTCATGGGGAGGTGTAGT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

-

Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of this compound-mediated ERα degradation.

Caption: ERα downstream signaling and the inhibitory effect of this compound.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects | MDPI [mdpi.com]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ERD-308 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-308 is a potent and selective estrogen receptor (ER) degrader based on the Proteolysis Targeting Chimera (PROTAC) technology. It is a heterobifunctional molecule that simultaneously binds to the estrogen receptor alpha (ERα) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. In ER-positive breast cancer cell lines such as MCF-7, this compound has demonstrated significant anti-proliferative activity by efficiently depleting cellular ERα levels.[1][2][3][4] These application notes provide detailed protocols for investigating the effects of this compound on MCF-7 cells, including cell culture, viability, apoptosis, and cell cycle analysis.

Data Presentation

The following tables summarize the known quantitative data for the activity of this compound in MCF-7 cells.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (ERα Degradation) | 0.17 nM | MCF-7 | [1] |

| IC₅₀ (Cell Proliferation) | 0.77 nM | MCF-7 | |

| ERα Degradation | >95% at 5 nM | MCF-7 |

Experimental Protocols

MCF-7 Cell Culture

1.1. Materials

-

MCF-7 cells (ATCC® HTB-22™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

0.01 mg/mL human recombinant insulin

-

Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

1.2. Complete Growth Medium

-

EMEM

-

10% (v/v) Fetal Bovine Serum

-

0.01 mg/mL human recombinant insulin

-

1% (v/v) Penicillin-Streptomycin

1.3. Subculturing Protocol

-

Grow MCF-7 cells in a T-75 flask to 80-90% confluency.

-

Aspirate the culture medium.

-

Wash the cell monolayer twice with 5-10 mL of sterile PBS.

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge the cells.

-

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

2.1. Materials

-

MCF-7 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

2.2. Protocol

-

Seed 5,000-10,000 MCF-7 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials

-

MCF-7 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

3.2. Protocol

-

Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

4.1. Materials

-

MCF-7 cells treated with this compound

-

PBS

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

4.2. Protocol

-

Seed MCF-7 cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Mandatory Visualization

Caption: this compound mediated degradation of ERα and its downstream effects.

Caption: Workflow for evaluating the effects of this compound on MCF-7 cells.

References

Application Notes and Protocols for ERD-308 in T47D Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Estrogen Receptor (ER), in studies involving the T47D breast cancer cell line. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of robust experiments.

Introduction to this compound

This compound is a small molecule designed to specifically target and induce the degradation of the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge, simultaneously binding to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[4] This mechanism of action makes it a promising therapeutic agent for ER-positive (ER+) breast cancers, including the T47D cell line.[5]

Mechanism of Action of this compound

The functionality of this compound is centered on the PROTAC technology, which induces the degradation of a target protein rather than simply inhibiting its activity.

Quantitative Data Summary

This compound has demonstrated high potency in degrading ERα in T47D cells. The following table summarizes key quantitative metrics from published studies.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Concentration) | T47D | 0.43 nM | |

| ERα Degradation | T47D | >95% at 5 nM | |

| Comparison with Fulvestrant | MCF-7 | More complete ER degradation | |

| Effect on ER-regulated genes | - | Suppressed mRNA levels of pGR and GREB1 |

Experimental Protocols

Cell Culture and Maintenance of T47D Cells

T47D cells are an ER+ human ductal breast epithelial tumor cell line.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Western Blotting for ERα Degradation

This protocol is to determine the extent of ERα degradation following this compound treatment.

Detailed Steps:

-

Cell Seeding: Seed T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH). The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of T47D cells.

Materials:

-

T47D cells

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Protocol:

-

Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM). Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 3-6 days).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Signaling Pathway Perturbation

This compound-mediated degradation of ERα is expected to downregulate the estrogen signaling pathway. This can be assessed by examining the expression of downstream target genes.

To confirm the downstream effects of this compound, researchers can perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ERα target genes such as Progesterone Receptor (PGR) and GREB1. A significant reduction in the expression of these genes following this compound treatment would validate the disruption of the estrogen signaling pathway.

Conclusion

This compound is a highly effective degrader of ERα in T47D cells, offering a potent tool for studying the consequences of ERα depletion and for preclinical evaluation of ER-targeted therapies. The protocols and data provided herein serve as a foundational resource for researchers to effectively incorporate this compound into their T47D cell line studies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for ERα Detection via Western Blotting Following ERD-308 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Estrogen Receptor Alpha (ERα) degradation in response to treatment with ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) degrader. The following sections outline the mechanism of action, experimental workflow, and a comprehensive protocol for Western blotting.